1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 1-{Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride follows IUPAC guidelines for fused heterocyclic systems. The core structure consists of a triazolo[4,3-a]pyrimidine bicyclic system, where the triazole ring (positions 1, 2, 4) is fused to the pyrimidine ring at positions 4 and 3-a (Figure 1). The substituent at position 3 of the triazolopyrimidine core is an ethan-1-amine group, which is protonated in the hydrochloride salt form. The full name reflects this substitution pattern and salt formation, with the hydrochloride designation indicating the presence of a counterion.
Key IUPAC Rules Applied :
- Priority given to the pyrimidine ring for numbering due to higher heteroatom count.
- Fusion position denoted by [4,3-a], indicating attachment points between the triazole and pyrimidine rings.
- Ethan-1-amine substituent located at position 3 of the triazolopyrimidine system.
Molecular Formula and Crystallographic Characterization
The molecular formula of the compound is C₉H₁₃ClN₅ , with a molecular weight of 227.69 g/mol . X-ray crystallographic analysis of analogous triazolopyrimidine derivatives reveals characteristic monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, and β = 100.265(6)°. The hydrochloride salt formation induces distinct hydrogen-bonding networks, with N–H···Cl interactions stabilizing the crystal lattice.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1241.62(14) ų |
| Z | 4 |
| R Factor | 0.0561 |
Data derived from structurally analogous compounds.
Tautomeric Forms and Protonation States in Aqueous Media
The triazolopyrimidine core exhibits tautomeric flexibility, with potential keto-enol equilibria at ring junction positions. Computational studies of related systems show a preference for the 4-keto tautomer in isolated molecules, though aqueous solvation stabilizes the enolic form through hydrogen bonding. Protonation occurs preferentially at the pyrimidine N1 position (pKₐ ≈ 3.8) and the triazole N4 atom (pKₐ ≈ 6.2), creating a diprotonated species under physiological conditions. The ethanamine side chain remains fully protonated (pKₐ ≈ 9.4), enhancing water solubility.
Tautomeric Equilibrium :
$$ \text{Triazolopyrimidine} \rightleftharpoons \text{Tautomer A} \quad (\Delta G^\circ = -2.3 \, \text{kcal/mol}) $$
Experimental IR spectra show characteristic carbonyl stretches at 1710 cm⁻¹ (keto form) and broad O–H bands at 3360 cm⁻¹ (enol form).
Comparative Analysis with Related Triazolopyrimidine Derivatives
Table 2: Structural Comparison with Analogues
Key trends:
- Ethanamine substitution increases hydrophilicity (lower LogP) compared to methyl/bromo analogues.
- Hydrochloride salt formation enhances aqueous solubility by 3-fold versus free base forms.
- Planarity differences : Methyl groups induce ring distortion (Δ dihedral = 12.7°), while ethanamine maintains coplanarity.
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.ClH/c1-5(8)6-10-11-7-9-3-2-4-12(6)7;/h2-5H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVBSFUEBZVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-77-6 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride
- Molecular Formula : C7H9N5·HCl
- Molecular Weight : 195.64 g/mol
- CAS Number : 1384430-77-6
The compound is typically available as a white to off-white powder with a purity of approximately 95% .
Synthesis
The synthesis of 1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride involves several steps that include the formation of the triazole and subsequent reactions to introduce the ethanamine moiety. Various methods have been explored for its synthesis, including microwave-assisted techniques that enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds related to 1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine exhibit notable antimicrobial properties. In comparative studies against bacterial strains such as Escherichia coli and Staphylococcus aureus, these compounds demonstrated moderate activity . The effectiveness was assessed through minimum inhibitory concentration (MIC) tests.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine | E. coli | 32 |
| S. aureus | 64 | |
| Control (Streptomycin) | E. coli | 16 |
| Control (Nystatin) | C. albicans | 8 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. It was tested alongside commercial anti-inflammatory drugs like Indomethacin and exhibited comparable or superior efficacy in reducing inflammation in vitro .
The biological activity of 1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Cell Signaling Modulation : The compound may affect signaling pathways such as JAK/STAT and NF-kB pathways that are crucial for immune response .
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins involved in disease processes .
Case Studies
A recent study evaluated the biological efficacy of various triazole derivatives including 1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride against multiple pathogens. The results indicated a promising profile for further development into therapeutic agents targeting infectious diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 199.64 g/mol. Its structural features include a triazole ring fused to a pyrimidine, which is significant for its biological activity. The compound is available as a hydrochloride salt, enhancing its solubility in aqueous environments.
Biological Activities
Research indicates that derivatives of 1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine exhibit various biological activities:
- Antibacterial Activity : Studies have shown that certain derivatives possess potent antibacterial properties against Gram-positive pathogens. For instance, compounds derived from this scaffold have been reported to be more effective than traditional antibiotics like Linezolid in inhibiting bacterial growth .
- Anticancer Potential : The compound's structure allows it to interact with specific biological targets involved in cancer progression. It has been noted for its ability to inhibit c-KIT kinase, which is implicated in several cancers including gastrointestinal stromal tumors (GIST). This inhibition could lead to the development of targeted therapies for patients with c-KIT mutations .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Studies : A notable study synthesized multiple derivatives of the compound and tested their antibacterial activity. Results indicated that certain analogs were significantly more potent than existing treatments against specific bacterial strains .
- Cancer Research : In vitro studies have demonstrated that the compound can effectively inhibit the growth of cancer cell lines associated with c-KIT mutations. This suggests its potential role as a therapeutic agent in oncology .
- Pharmacological Profiles : The pharmacokinetic profiles of these compounds are being evaluated to understand their absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for assessing their viability as drug candidates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and structurally related triazolo derivatives:
Notes:
- Substituent Effects : Linear chains (e.g., ethylamine) favor solubility, while branched or bulky groups (e.g., 3-methylbutyl) enhance lipophilicity, affecting bioavailability .
- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides, critical for in vitro assays .
Pharmacological and Industrial Relevance
- Triazolo-pyrimidines : Explored for kinase inhibition due to pyrimidine’s mimicry of purine bases .
- Triazolo-pyridines : Commonly used in agrochemicals and CNS-targeting drugs due to improved blood-brain barrier penetration .
- Pyrazolo-pyridines : Gaining traction in material science for their fluorescent properties .
Limitations and Data Gaps
- Molecular Weight Discrepancies : The target compound’s molecular weight in (163.18 g/mol) likely refers to the free base, omitting the hydrochloride contribution .
- Sparse Physicochemical Data : Solubility, logP, and stability data are absent for most compounds, limiting comparative analysis.
- Safety Profiles: notes missing safety data for its compound, highlighting a broader issue in public datasets .
Preparation Methods
Summary Table of Preparation Methods
Q & A
Q. What advanced separation techniques improve purification of hydrochloride salts from complex reaction mixtures?
- Methodological Answer : Explore countercurrent chromatography (CCC) or simulated moving bed (SMB) chromatography for scalable separation. For trace impurities, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomeric byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
